2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol
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Description
The compound appears to be a complex organic molecule with multiple functional groups, including amino groups, ether groups, and hydroxyl groups. These functional groups could potentially participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups would likely result in a complex three-dimensional structure.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino groups might participate in acid-base reactions, while the ether and hydroxyl groups could be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents.Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known based on the current information.
Future Directions
Future research could involve synthesizing this compound and studying its properties and potential applications. However, without more specific information, it’s difficult to suggest more detailed future directions.
Please note that this is a very general analysis based on the limited information available. For a more accurate and detailed analysis, specific studies or data on this exact compound would be needed. If you have access to more detailed information or specific studies on this compound, I would be happy to help analyze them.
properties
IUPAC Name |
2-amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N4O5/c1-8(21(3)4)10-7-6-9(18)17(25-10)26-15-11(19)13(22)16(24-5)12(20-2)14(15)23/h8-17,20,22-23H,6-7,18-19H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAGNQPVIAIBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992238 |
Source
|
Record name | 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[3-amino-6-[1-(dimethylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol | |
CAS RN |
71657-33-5 |
Source
|
Record name | 6'-Di-N-methylfortimicin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071657335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,6-dihydroxy-4-methoxy-5-(methylamino)cyclohexyl 2-amino-2,3,4,6,7-pentadeoxy-6-(dimethylamino)heptopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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